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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin is a naturally occurring sesquiterpene ester, primarily isolated from plants of the
Ferula genus, such as Ferula communis and Ferula jaeschkeana.[1][2] As a significant
bioactive compound, Ferutinin has garnered considerable attention in the scientific community
for its potent phytoestrogenic properties and its potential therapeutic applications. It is classified
as a daucane sesquiterpenoid, characterized by a bicyclic carbon skeleton esterified with a p-
hydroxybenzoate moiety. This technical guide provides an in-depth overview of the chemical
structure, physicochemical properties, and key biological activities of Ferutinin, with a focus on
experimental data and methodologies relevant to researchers in drug discovery and
development.

Chemical Structure and Physicochemical Properties

Ferutinin is a complex organic molecule with a defined stereochemistry that is crucial for its
biological activity. Its structural and chemical identifiers are summarized below.

Chemical Identifiers and Properties
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Property Value

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-
IUPAC Name propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl]

4-hydroxybenzoate

Jaeschkeanadiol p-hydroxybenzoate, Tefestrol,

Synonyms Ferutinine
CAS Number 41743-44-6
Molecular Formula C22H3004
Molecular Weight 358.47 g/mol

CC1=CC[C@]2(CC--INVALID-LINK--
OC(=0)C3=CC=C(C=C3)0">C@(C(C)C)O)C

Canonical SMILES

InChl Key CYSHNJQMYORNJI-YUVXSKOASA-N

Spectroscopic Data

The structural elucidation of Ferutinin has been accomplished through various spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry. While a complete, consolidated *H and 3C NMR dataset from a single peer-
reviewed source is not readily available in the literature, the following tables compile the
available data for reference.

Note on NMR Data:The following tables are compiled from spectral databases and patent
literature. Researchers should consult primary literature for specific experimental conditions.

13C NMR Spectral Data (Solvent Not Specified)
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Atom Number Chemical Shift (8) ppm
1 1225
2 134.8
3 75.8
4 52.8
5 42.1
6 28.9
7 80.5
8 49.9
9 43.1
10 18.5
11 36.4
12 17.6
13 17.5
14 16.2
15 241
1 122.1
2', 6 132.1
3,5 115.5
4 160.2
C=0 166.8

Data sourced from SpectraBase.

1H NMR Spectral Data (300 MHz, CDCIs) Note: This data corresponds to a p-
pivaloyloxyferutinin derivative as reported in patent literature, but provides an indication of the
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proton signals.

Multiplicity & Coupling

Proton Assignment Chemical Shift (6) ppm
Constant (J) Hz
H3'/H5' 8.09 d, J=9.0
H2'/H6' 7.20 d, J=8.7
H9 5.60 brt, J=4.7
H6 5.35 td, J=10.4, 2.9
H10 2.07 m
H1l 1.89 m
H14 1.86 S
H15 1.14 S
H12 0.99 d, J=6.9
H13 0.89 d, J=6.7

Data adapted from patent literature.

In Vitro Cytotoxicity

Ferutinin has demonstrated significant cytotoxic effects against various human cancer cell
lines. The half-maximal inhibitory concentration (ICso) values are a critical quantitative measure
of a compound's potency.

Reported ICso Values of Ferutinin on Various Cell Lines

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.benchchem.com/product/b1214473?utm_src=pdf-body
https://www.benchchem.com/product/b1214473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Line Cancer Type ICs0 (M) Exposure Time (h)
MCF-7 Breast Cancer 81 72

TCC Bladder Cancer 67 72

NTERA-2 Teratocarcinoma 39 Not Specified
KYSE-30 Esophageal Cancer 58 Not Specified

K562R Chronic.MyeIoid 25.3 Not Specified

Leukemia
HFF3 Normal Fibroblast 98 72

Data compiled from multiple sources.

Experimental Protocols
Isolation and Purification from Ferula communis

The isolation of Ferutinin typically involves solvent extraction from the roots of Ferula species,
followed by chromatographic purification.

Protocol:

o Extraction: 250g of finely ground Ferula communis roots are subjected to percolation with 1L
of methanol (MeOH). The process is repeated four times.

» Saponification: The combined methanol extracts are concentrated. 10% potassium hydroxide
(KOH) is added, and the solution is refluxed for 2 hours to hydrolyze the daucane esters.

e Liquid-Liquid Extraction: After cooling, the alkaline solution is extracted three times with n-
hexane to remove nonpolar compounds.

 Purification: The resulting extract containing the hydrolyzed product (jaeschkenadiol) is then
subjected to column chromatography for purification. Ferutinin (jaeschkenadiol p-
hydroxybenzoate) can be obtained through subsequent esterification and purification steps.
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Workflow for the Isolation of Ferutinin.

Structural Elucidation Workflow
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The definitive structure of a natural product like Ferutinin is determined by integrating data
from multiple spectroscopic techniques.

Methodology:

e Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine
the exact mass and molecular formula (e.g., C22H300a4).

e 1D NMR Spectroscopy:

o H NMR: Identifies the number of different types of protons, their chemical environment,
and spin-spin coupling patterns, revealing adjacent protons.

o 13C NMR & DEPT: Determines the number of carbon atoms and distinguishes between
CHs, CHz, CH, and quaternary carbons.

e 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): Establishes *H-1H correlations, identifying proton spin
systems.

o HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates directly
bonded *H and 13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, which is critical for assembling the carbon skeleton
and placing functional groups.

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b1214473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

1D NMR
IH NMR 13C NMR & DEPT
(Proton Environments, J-Coupling) (Carbon Count & Type)

L

HSQC/HMQC Cosy
(Direct tH-13C Bonds) (*H-*H Connectivity)

Mass Spectrometry

HMBC
(Long-Range *H-13C Connectivity) (Molecular Formula)

Final Structure of Ferutinin

Click to download full resolution via product page

Logical workflow for structural elucidation.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell viability.

Protocol:

e Cell Seeding: Seed cells (e.g., 1 x 104 cells/well) in a 96-well plate and incubate for 24 hours
at 37°C, 5% COa.

o Compound Treatment: Treat cells with serial dilutions of Ferutinin (in complete culture
medium) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

e MTT Incubation: Remove the treatment medium and add 20-30 uL of MTT solution (typically
2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours, allowing viable cells to reduce
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the yellow MTT to purple formazan crystals.

e Solubilization: Carefully remove the MTT solution. Add 100-150 uL of a solubilizing agent
(e.g., DMSO) to each well to dissolve the formazan crystals.

» Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a
wavelength of ~570 nm.

o Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control
cells and plot against compound concentration to determine the ICso value.
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Experimental workflow for the MTT assay.
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Biological Activity and Signaling Pathways
Phytoestrogenic and lonophoretic Activity

Ferutinin is a potent phytoestrogen, acting as a selective estrogen receptor modulator. It
functions as a strong agonist for the estrogen receptor alpha (ERa) with an 1Cso of 33.1 nM and
as a mixed agonist/antagonist for ER with an ICso of 180.5 nM.[3] This dual activity makes it a
compound of interest for conditions related to estrogen signaling, such as post-menopausal
symptoms and osteoporosis.[2]

Furthermore, Ferutinin exhibits ionophoretic properties, specifically for calcium ions (Ca?*).[4]
It can increase the permeability of cellular and mitochondrial membranes to Ca?*, leading to an
elevation of intracellular calcium levels. This activity is central to its cytotoxic mechanism at
higher concentrations.[4]

Pro-Apoptotic Signaling in Cancer Cells

At cytotoxic concentrations, Ferutinin induces apoptosis in cancer cells primarily through the
intrinsic, or mitochondrial, pathway. This mechanism is initiated by its ionophoretic action,
which disrupts cellular calcium homeostasis.

The proposed signaling cascade is as follows:

o Calcium Influx: Ferutinin acts as a Ca2* ionophore, increasing the influx of extracellular
calcium and promoting its release from the endoplasmic reticulum, leading to a surge in
cytosolic Caz*.

o Mitochondrial Overload: Mitochondria sequester the excess cytosolic Ca2*, leading to an
overload.

» Mitochondrial Dysfunction: This overload triggers the opening of the mitochondrial
permeability transition pore (mPTP), causing a loss of the mitochondrial membrane potential
(AWm), swelling of the mitochondria, and increased production of reactive oxygen species
(ROS).[4]

e Apoptosome Formation: The compromised mitochondrial outer membrane releases pro-
apoptotic factors, most notably cytochrome c, into the cytosol.
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» Caspase Activation: Cytochrome c binds to Apaf-1, triggering the assembly of the
apoptosome, which in turn activates the initiator caspase, Caspase-9. Caspase-9 then
activates the executioner caspases, such as Caspase-3 and -7.

o Bcl-2 Family Regulation: This process is tightly regulated by the Bcl-2 family of proteins.
Ferutinin has been shown to upregulate pro-apoptotic members like Bax and downregulate
anti-apoptotic members like Bcl-2, thus tipping the balance in favor of apoptosis.

o Cellular Dismantling: The activated executioner caspases cleave a multitude of cellular
substrates, leading to the characteristic morphological changes of apoptosis, including DNA
fragmentation and cell death.
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Proposed pro-apoptotic signaling pathway of Ferutinin.
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Conclusion

Ferutinin is a multifaceted natural product with a well-defined chemical structure and
significant, dose-dependent biological activities. Its dual role as a selective estrogen receptor
modulator and a pro-apoptotic agent makes it a compelling lead compound for drug
development in areas such as oncology and hormone replacement therapy. The methodologies
and data presented in this guide offer a foundational resource for researchers aiming to explore
the full therapeutic potential of this potent sesquiterpene. Further investigation is warranted to
fully elucidate its in vivo efficacy, safety profile, and the intricate molecular details of its
signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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